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Introduction

Opigolix (formerly known as ASP1707) is an orally active, non-peptide antagonist of the
gonadotropin-releasing hormone (GnRH) receptor. While initially investigated for endometriosis
and uterine fibroids, its potential role in modulating inflammatory processes led to its evaluation
in a Phase lla clinical trial for rheumatoid arthritis (RA). This document provides a detailed
overview of the study protocol, available clinical data, and the proposed mechanism of action
for Opigolix in the context of RA. The development of Opigolix for rheumatoid arthritis was
discontinued in April 2018.

Quantitative Data Summary

The following tables summarize the key design and outcomes of the Phase lla clinical trial
(NCT02884635) investigating Opigolix in patients with rheumatoid arthritis.[1]

Table 1: Study Design and Patient Demographics
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Parameter Description
A Phase 2a, Randomized, Double-Blind,
Placebo-Controlled Trial of the Efficacy and
) Safety of the Oral Gonadotropin-Releasing
Study Title

Hormone Antagonist, ASP1707, in
Postmenopausal Female Patients With
Rheumatoid Arthritis Taking Methotrexate

Clinical Trial Identifier

NCT02884635

Study Phase

Phase lla

Patient Population

Postmenopausal women with active rheumatoid
arthritis on a stable dose of methotrexate for
=90 days.

Number of Patients

72 randomized (37 to Opigolix, 35 to Placebo)

Treatment Groups

- Opigolix (ASP1707) 30 mg twice daily +
Methotrexate- Placebo + Methotrexate

Treatment Duration 12 weeks
Table 2: Efficacy Endpoints and Results
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Endpoint Description Results

Opigolix did not demonstrate a

) statistically significant

American College of , ,

improvement in the ACR20
_ _ Rheumatology 20%
Primary Endpoint ) o response rate compared to

improvement criteria (ACR20) -
placebo. Specific percentages

response rate at Week 12. _ _ _
were not available in the public

domain.

- ACR20, ACR50, and ACR70

) ) No significant improvement
response rates at various time )
) ) o was observed in any of the
] points.- Disease Activity Score ] )
Secondary Endpoints secondary efficacy endpoints
(DAS) 28-CRP and DAS28-

) for Opigolix compared to
ESR.- Tender or Swollen Joint

o placebo.
Counts.- Remission rates.
Table 3: Pharmacodynamic and Safety Outcomes
Outcome Description Results

A rapid and sustained
decrease of >90% in plasma
o LH concentration was
] Plasma Luteinizing Hormone )
Pharmacodynamic Marker ] observed in over 90% of
(LH) concentration. ] o o
patients receiving Opigolix,
with levels dropping to <1 IU/L

by week 1.[1]

The safety profile of Opigolix

was generally comparable to
Safety Incidence of adverse events. placebo. Detailed adverse

event data is not publicly

available.

Experimental Protocols
Study Protocol: Phase lla Clinical Trial (NCT02884635)
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Patient Selection:

Inclusion Criteria: Postmenopausal female patients with a diagnosis of rheumatoid arthritis
according to the 2010 ACR/EULAR classification criteria. Patients must have been on a
stable dose of methotrexate for at least 90 days prior to screening.

Exclusion Criteria: Patients with other inflammatory joint diseases, severe comorbidities, or
those who had previously failed more than one biologic DMARD.

. Randomization and Blinding:

Eligible patients were randomized in a 1:1 ratio to receive either Opigolix 30 mg or a
matching placebo.

The study was conducted in a double-blind manner, where both patients and investigators
were unaware of the treatment allocation.

. Treatment Regimen:

Patients in the active treatment group received Opigolix 30 mg orally, twice daily, for 12
weeks.

Patients in the control group received a matching placebo orally, twice daily, for 12 weeks.

All patients continued their stable background methotrexate therapy throughout the study.

. Efficacy Assessments:

The primary efficacy endpoint was the proportion of patients achieving an ACR20 response
at week 12.

Secondary efficacy endpoints included ACR50 and ACR70 responses, changes in DAS28-
CRP and DAS28-ESR, and changes in tender and swollen joint counts from baseline.

. Pharmacodynamic Assessment:

Blood samples were collected at baseline and at specified time points throughout the study
to measure plasma concentrations of luteinizing hormone (LH).
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6. Safety Monitoring:
» Adverse events were monitored and recorded at each study visit.

o Laboratory safety parameters, including hematology and clinical chemistry, were assessed at
baseline and at regular intervals.

Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Opigolix in Rheumatoid
Arthritis
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Caption: Proposed mechanism of Opigolix in RA.
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Experimental Workflow of the Phase lla Clinical Trial
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Caption: Workflow of the Opigolix Phase lla RA trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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